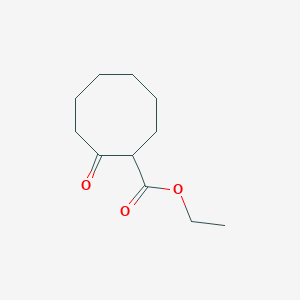

Ethyl 2-oxo-1-cyclooctanecarboxylate

Übersicht

Beschreibung

Ethyl 2-oxo-1-cyclooctanecarboxylate, also known as 2-carbethoxycyclooctanone, is a β-keto ester. This compound is characterized by an ethyl ester attached to a cyclooctane ketone group. It is commonly used as an organic building block in various chemical syntheses .

Vorbereitungsmethoden

Ethyl 2-oxo-1-cyclooctanecarboxylate can be synthesized from cycloheptanone. One of the synthetic routes involves the Michael addition of 3-buten-2-one (methyl vinyl ketone) in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to afford the corresponding 1,4-adduct . The reaction conditions typically include a controlled temperature and the use of specific catalysts to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Ethyl 2-oxo-1-cyclooctanecarboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Ethyl 2-oxo-1-cyclooctanecarboxylate can be synthesized through various methods, including:

- Hydroformylation Reactions :

- Phase-transfer Catalysis :

- Oxidation Reactions :

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that lead to compounds with potential therapeutic effects.

Stereoselective Synthesis

The compound has been employed in stereoselective synthesis, particularly in the production of complex molecules such as spiro compounds. For instance, it was used in the synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, showcasing its importance in creating stereochemically defined structures .

Case Study 1: Synthesis of Tanikolide

In a notable application, this compound was involved in the synthesis of tanikolide, a compound with significant biological activity. The synthetic route utilized this compound as a key intermediate, highlighting its role in producing complex natural products .

Case Study 2: Hydroformylation and Aldol Addition

Research has demonstrated the effectiveness of this compound in tandem hydroformylation and aldol addition reactions. These studies have revealed insights into the reactivity patterns and selectivity of the compound when used under various catalytic conditions, paving the way for new synthetic methodologies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-1-cyclooctanecarboxylate primarily involves its role as a β-keto ester. The compound’s reactivity is influenced by the presence of the keto and ester functional groups, which participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-oxo-1-cyclooctanecarboxylate can be compared with other β-keto esters, such as:

- Ethyl 2-oxopyrrolidine-3-carboxylate

- Ethyl benzoylformate

- tert-Butyl acetoacetate

- Methyl 3-chloro-3-oxopropionate

- Diethyl malonate

- Benzyl acetoacetate

- Dimethyl malonate

- Methyl chloroacetate

- Methyl acetoacetate

These compounds share similar functional groups but differ in their ring structures and substituents, which influence their reactivity and applications .

Biologische Aktivität

Ethyl 2-oxo-1-cyclooctanecarboxylate (CAS Number: 4017-56-5) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| Density | 1.04 g/cm³ |

| Boiling Point | 85-87 °C at 0.1 mmHg |

| Flash Point | Not available |

This compound is characterized by its clear, colorless liquid form, and it exhibits properties typical of carboxylate esters, including moderate volatility and reactivity in organic synthesis .

Pharmacological Potential

Research indicates that this compound may possess various biological activities, particularly in the context of drug design and synthesis. Its structural features allow it to act as a precursor in the synthesis of bioactive molecules. Specific studies have highlighted its utility in:

- Antimicrobial Activity : Some derivatives of cyclooctanecarboxylates have shown potential antimicrobial properties, suggesting that this compound might also exhibit similar effects when modified appropriately .

- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can modulate inflammatory pathways, which could be explored further for therapeutic applications .

Toxicological Profile

The safety profile of this compound includes potential irritations upon contact with skin or eyes and possible respiratory tract irritation upon inhalation. The toxicological properties are not fully characterized, necessitating further investigation into long-term exposure effects .

Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of diethyl oxalate with cycloheptanone under basic conditions. The outlined synthetic route is as follows:

-

Reagents :

- Diethyl oxalate

- Cycloheptanone

- Sodium ethoxide (as a catalyst)

-

Procedure :

- Mix diethyl oxalate and cycloheptanone in ethanol.

- Add sodium ethoxide and stir at low temperatures (-5 to 25 °C) for several hours.

- Acidify the mixture to precipitate the product, followed by purification via column chromatography.

This method yields a viscous liquid with a moderate yield of approximately 50% .

Study on Antimicrobial Properties

A study published in the Journal of Organic Chemistry investigated the antimicrobial activity of various cycloalkane derivatives, including this compound. The results indicated that certain modifications to the cyclooctane ring enhanced activity against Gram-positive bacteria, showcasing the compound's potential as a lead structure for antibiotic development .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating that specific derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents .

Eigenschaften

IUPAC Name |

ethyl 2-oxocyclooctane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCDCHCBNASPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280892 | |

| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4017-56-5 | |

| Record name | 4017-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4017-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ethyl 2-oxo-1-cyclooctanecarboxylate in the research presented?

A1: this compound serves as a reactant in the investigated Michael addition reaction. [] The research focuses on demonstrating the efficacy of a pentacoordinate organosilicate catalyst in facilitating the Michael addition of various β-keto esters, including this compound, to 3-buten-2-one (methyl vinyl ketone). The reaction with this compound yields the corresponding 1,4-adduct, albeit in moderate yield compared to some other tested β-keto esters. []

Q2: Are there any details about the specific yield or reaction conditions for the Michael addition using this compound?

A2: While the research paper states that the reaction with this compound produces the 1,4-adduct in "moderate" yield, it doesn't specify the exact yield percentage. [] Similarly, specific reaction conditions (temperature, solvent, reaction time, etc.) are not provided for this particular reaction. Further investigation into the supporting information or contacting the authors directly might provide additional details.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.